molecular formula C16H13ClN2 B14863133 2-Amino-6-chloro-8-methyl-3-phenylquinoline

2-Amino-6-chloro-8-methyl-3-phenylquinoline

Cat. No.: B14863133
M. Wt: 268.74 g/mol
InChI Key: KSJOHZNOPOZRRA-UHFFFAOYSA-N
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Description

2-Amino-6-chloro-8-methyl-3-phenylquinoline is a chemical compound with the molecular formula C16H13ClN2 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-chloro-8-methyl-3-phenylquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloro-3-phenylquinoline with methylamine under controlled temperature and pressure to introduce the amino and methyl groups at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-chloro-8-methyl-3-phenylquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Amino derivatives.

    Substitution: Various substituted quinolines depending on the nucleophile used.

Scientific Research Applications

2-Amino-6-chloro-8-methyl-3-phenylquinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of materials with specific properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of 2-Amino-6-chloro-8-methyl-3-phenylquinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-6-bromo-3-phenylquinoline
  • 2-Amino-7-methoxy-3-methylquinoline
  • 3-Chloro-2-(chloromethyl)-4-methylquinoline

Uniqueness

2-Amino-6-chloro-8-methyl-3-phenylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amino, chloro, and methyl groups at specific positions on the quinoline ring system allows for unique interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H13ClN2

Molecular Weight

268.74 g/mol

IUPAC Name

6-chloro-8-methyl-3-phenylquinolin-2-amine

InChI

InChI=1S/C16H13ClN2/c1-10-7-13(17)8-12-9-14(16(18)19-15(10)12)11-5-3-2-4-6-11/h2-9H,1H3,(H2,18,19)

InChI Key

KSJOHZNOPOZRRA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=CC(=C(N=C12)N)C3=CC=CC=C3)Cl

Origin of Product

United States

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